1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Description
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazin-2-ones
Properties
Molecular Formula |
C9H10FN3O4S |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C9H10FN3O4S/c1-18(15,16)8-11-4-6-5-17-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3 |
InChI Key |
IRUJOUCHRGSRFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2COC(=O)N(C2=N1)CCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cycloaddition of in situ generated acyliminium intermediates with alkynes . This process is catalyzed by silver trifluoromethanesulfonate (AgNTf2) and results in the formation of the desired oxazin-2-one skeleton. Another approach involves the use of BF3·Et2O-mediated addition-cyclization of ynamides and Boc phenylsulfones . This metal-free catalytic method exhibits good functional group compatibility and provides a practical new method for the synthesis of oxazinone skeletons.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with oxygen-centered nucleophiles, such as water and alcohols, leading to the formation of alkyl 3-amino-3-oxopropanoates through the opening of the oxazine ring at the C6-O bond . Additionally, the compound can participate in cycloaddition reactions with alkynes, resulting in the formation of cycloaddition products in moderate to good yields .
Scientific Research Applications
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents. In industry, the compound’s stability and reactivity are leveraged in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluoroethyl and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be compared with other similar compounds, such as 3,4-dihydro-1,3-oxazin-2-ones and benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones These compounds share similar structural features and reactivity patterns but differ in their specific substituents and functional groups
Biological Activity
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS Number: 2073047-13-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₉H₁₀FN₃O₄S
- Molecular Weight : 275.26 g/mol
- Structure : The compound features a pyrimido[4,5-D][1,3]oxazin core with a fluorinated ethyl group and a methylsulfonyl substituent.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Research indicates that fluorinated derivatives often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The mechanism of action appears to involve the inhibition of key metabolic pathways in cancer cells.
- Case Study : In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. The IC₅₀ values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative and cell line tested .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Glycolysis : Similar fluorinated compounds have been shown to inhibit glycolytic pathways in cancer cells, thereby reducing energy production necessary for rapid cell proliferation .
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key metabolic enzymes like hexokinase, which is critical in cancer metabolism .
Research Findings
A summary of relevant findings regarding the biological activity of this compound is presented in the table below:
| Study | Cell Line | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 27.3 | Inhibition of glycolysis |
| Study B | HCT-116 (Colon Cancer) | 6.2 | Enzyme inhibition (hexokinase) |
| Study C | T47D (Breast Cancer) | 43.4 | Metabolic pathway disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
